![molecular formula C13H17NO4 B7860868 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860868.png)
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is an organic compound that features a benzoic acid core substituted with an amino group at the 4-position and a methoxy group linked to an oxane ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Methoxylation: The oxane ring is then methoxylated using methanol in the presence of a strong acid catalyst.
Amination: Introduction of the amino group at the 4-position can be done via nitration followed by reduction or direct amination using suitable amines and catalysts.
Benzoic acid formation:
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide may be used to facilitate reactions under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amino group can yield corresponding amines or amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The ester or ether linkages in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Hydrolysis: Formation of alcohols or phenols.
Scientific Research Applications
4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. The oxane ring provides structural stability and rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-Amino-3-methoxybenzoic acid: Lacks the oxane ring, resulting in different physicochemical properties.
4-Amino-2-methoxybenzoic acid: The methoxy group is positioned differently, affecting its reactivity and applications.
4-Amino-3-nitrobenzoic acid: Contains a nitro group instead of a methoxy group, leading to distinct chemical behavior and uses.
Uniqueness: 4-Amino-3-[(oxan-4-yl)methoxy]benzoic acid is unique due to the presence of the oxane ring, which imparts specific structural and functional characteristics. This makes it a valuable compound for targeted applications in various fields.
Properties
IUPAC Name |
4-amino-3-(oxan-4-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c14-11-2-1-10(13(15)16)7-12(11)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOFMZMXOTVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=CC(=C2)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
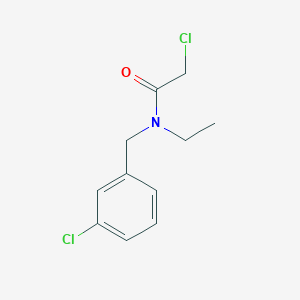


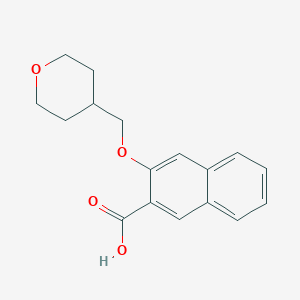
![3-Chloro-4-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B7860816.png)
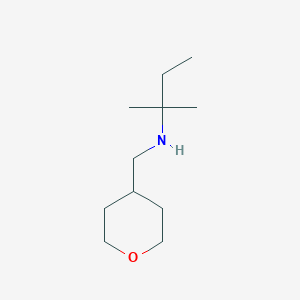
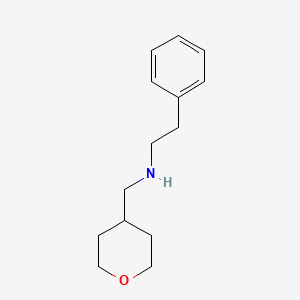
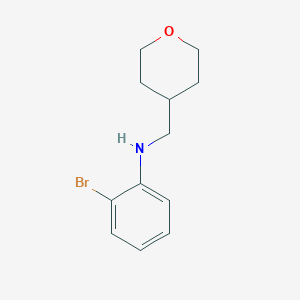
![(Cyclopentylmethyl)[(oxan-4-yl)methyl]amine](/img/structure/B7860841.png)
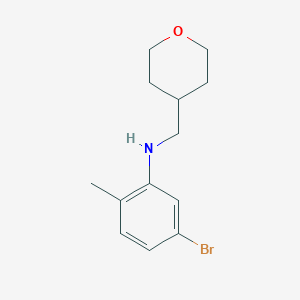
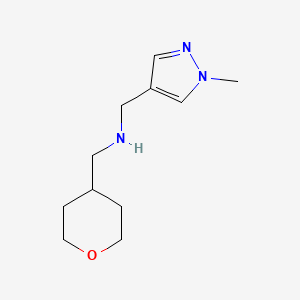
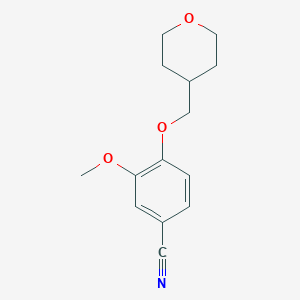
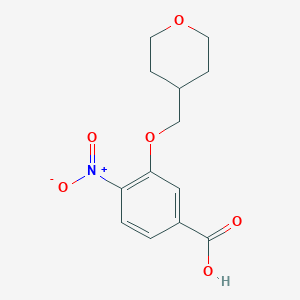
![1-[(oxan-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B7860864.png)
